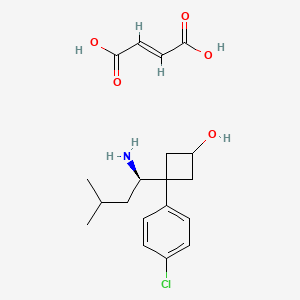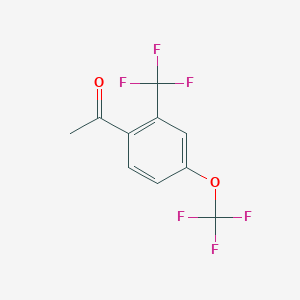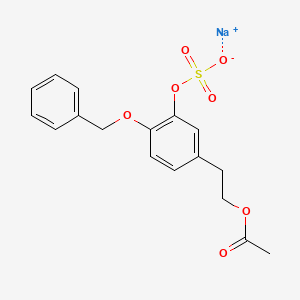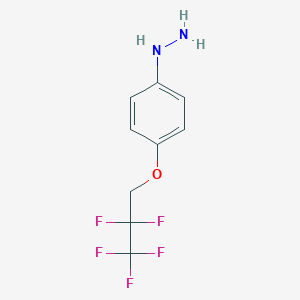
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine is a chemical compound with the molecular formula C9H9F5N2O It is characterized by the presence of a pentafluoropropoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine typically involves the reaction of 4-hydroxyphenylhydrazine with 2,2,3,3,3-pentafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine involves its interaction with molecular targets through its hydrazine and fluorinated moieties. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the fluorinated group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2,3,3,3-Pentafluoropropoxy)phenol
- 2,2,3,3,3-Pentafluoropropylhydrazine
- 4-(Trifluoromethoxy)phenylhydrazine
Uniqueness
4-(2,2,3,3,3-Pentafluoropropoxy)phenylhydrazine is unique due to the presence of both a pentafluoropropoxy group and a hydrazine moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H9F5N2O |
|---|---|
Molekulargewicht |
256.17 g/mol |
IUPAC-Name |
[4-(2,2,3,3,3-pentafluoropropoxy)phenyl]hydrazine |
InChI |
InChI=1S/C9H9F5N2O/c10-8(11,9(12,13)14)5-17-7-3-1-6(16-15)2-4-7/h1-4,16H,5,15H2 |
InChI-Schlüssel |
FUUCVKLHCGWNOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN)OCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)





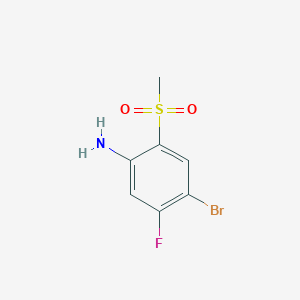
![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)

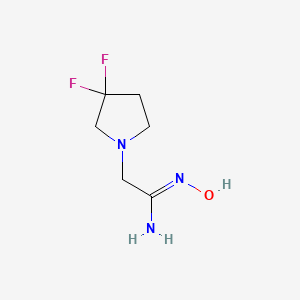
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
